N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-3,4-dimethoxybenzamide
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Overview
Description
N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C17H17BrN2O4 and its molecular weight is 393.237. The purity is usually 95%.
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Scientific Research Applications
Analytical Methods Development
- A study developed a high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method for detecting and quantifying 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe), a derivative of N-benzyl phenethylamines (Poklis et al., 2014).
Photodynamic Therapy Applications
- A 2020 study synthesized new zinc phthalocyanine derivatives substituted with new benzenesulfonamide derivative groups containing a Schiff base. These compounds, including an analog similar to N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-3,4-dimethoxybenzamide, demonstrated useful properties for photodynamic therapy in cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Potential Therapeutic Applications
- Research in 2017 investigated a compound similar in structure to this compound for its antidiabetic effects through PPARα/γ dual activation in mice. The study found that the compound could be useful in treating type 2 diabetes and related metabolic disorders by alleviating glucose and lipid abnormalities (Jung et al., 2017).
Neuropharmacological Research
- A 1985 study synthesized substituted 6-methoxysalicylamides from 2,6-dimethoxybenzamides (related to this compound) and evaluated their properties as potential neuroleptic agents. These compounds showed promising results in inhibiting certain dopaminergic activities, suggesting their potential application in neuropharmacology (de Paulis et al., 1985).
Antioxidant Activity
- A study identified new nitrogen-containing bromophenols from the marine red alga Rhodomela confervoides, showing potent scavenging activity against radicals. These findings highlight the potential application of such compounds, structurally related to this compound, as natural antioxidants in food or pharmaceutical fields (Li, Li, Gloer, & Wang, 2012).
Mechanism of Action
Target of Action
Similar compounds have been found to target3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ . This enzyme plays a crucial role in the fatty acid biosynthesis pathway, particularly in the elongation cycle.
Mode of Action
Based on the target of similar compounds, it can be inferred that it might inhibit the activity of the3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ enzyme . This inhibition could disrupt the fatty acid biosynthesis pathway, affecting the growth and survival of the organism.
Biochemical Pathways
The compound potentially affects the fatty acid biosynthesis pathway by inhibiting the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ enzyme . This enzyme is involved in the elongation cycle of the fatty acid biosynthesis pathway. The inhibition of this enzyme could lead to a decrease in the production of fatty acids, which are essential components of cell membranes and energy storage molecules.
Properties
IUPAC Name |
N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O4/c1-22-14-7-5-13(18)8-12(14)10-19-20-17(21)11-4-6-15(23-2)16(9-11)24-3/h4-10H,1-3H3,(H,20,21)/b19-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOONKHQMSUELL-VXLYETTFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=NNC(=O)C2=CC(=C(C=C2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=N/NC(=O)C2=CC(=C(C=C2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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